1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone

Description

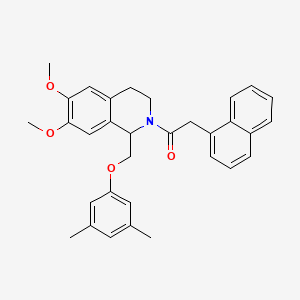

The compound 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone is a structurally complex molecule featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core modified with a (3,5-dimethylphenoxy)methyl group at the 1-position and a naphthalen-1-yl ethanone moiety. Its molecular complexity arises from the combination of aromatic (naphthalene, dimethylphenoxy) and heterocyclic (dihydroisoquinoline) systems, which may influence its physicochemical properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO4/c1-21-14-22(2)16-26(15-21)37-20-29-28-19-31(36-4)30(35-3)17-25(28)12-13-33(29)32(34)18-24-10-7-9-23-8-5-6-11-27(23)24/h5-11,14-17,19,29H,12-13,18,20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXBJWXTHWZQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC5=CC=CC=C54)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound with notable biological activities. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula: C28H31NO4

- Molecular Weight: 445.5 g/mol

- IUPAC Name: 1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]-2-naphthalen-1-yl ethanone

- InChI Key: UCCSIPXIVDVBKJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activities. This action can affect metabolic pathways critical for cellular function.

Receptor Binding:

It likely interacts with specific receptors on cell surfaces, modulating signal transduction pathways. This can influence processes such as cell proliferation and apoptosis.

Cellular Pathways:

The compound may affect various cellular pathways involved in inflammation, cancer progression, and neuroprotection.

Biological Activity Studies

Several studies have evaluated the biological activities of similar compounds within the isoquinoline family. Here are some notable findings:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of related isoquinoline derivatives, it was observed that these compounds significantly reduced edema in rat models when administered orally. The structure-activity relationship indicated that modifications in the phenoxy and methoxy groups enhanced anti-inflammatory activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of isoquinoline derivatives. The results suggested that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis through modulation of signaling pathways related to cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis was performed against other isoquinoline derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Compound A | Strong anti-cancer activity | Lacks naphthalene moiety |

| Compound B | Moderate anti-inflammatory effects | Fewer methoxy groups |

| Target Compound | High enzyme inhibition and receptor affinity | Unique combination of phenoxy and methoxy groups |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its interactions with various biological targets. Its structure suggests possible activities in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can be explored for therapeutic applications against diseases involving enzyme dysregulation.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with cell growth and differentiation.

Biological Studies

Research indicates that isoquinoline derivatives can exhibit diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways.

- Neuroprotective Effects : Given its structural characteristics, it could be investigated for neuroprotective effects against neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.

- Reagent in Organic Reactions : Its unique functional groups allow it to act as a reagent in various organic reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

HIV-1 Reverse Transcriptase Inhibitors ()

Compounds 8m and 8o from Chander et al. (2015) share the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differ in their substituents:

- 8m: 2-(3-acetylphenylamino)ethanone substituent (MW: 354.19 g/mol).

- 8o: 2-(2,5-dimethylphenylamino)ethanone substituent (MW: 354.19 g/mol).

Comparison :

- The target compound replaces the amino-linked aryl groups in 8m/8o with a naphthalen-1-yl ethanone and a (3,5-dimethylphenoxy)methyl group. This substitution introduces bulkier aromatic systems, likely increasing lipophilicity (logP) and altering binding interactions.

Indole-Containing Analogues ()

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone (MW: 350.4 g/mol) features an indole ring instead of the naphthalene system.

Comparison :

- Indole’s hydrogen-bonding capability (via the NH group) contrasts with the purely hydrophobic naphthalene, suggesting divergent interactions in biological systems.

- The target compound’s naphthalen-1-yl group may confer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to indole .

Substituent Effects on Physicochemical Properties

Trifluoromethyl-Substituted Derivatives ()

The compound 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone (MW: 485.5 g/mol) includes a trifluoromethyl group.

Comparison :

- The trifluoromethyl group is electron-withdrawing, which may reduce electron density in the aromatic ring, affecting solubility and reactivity.

Phenethyl-Substituted Analogues ()

1-(6,7-Dimethoxy-1-phenethyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone lacks the phenoxy-methyl and naphthalene groups.

Comparison :

- The phenethyl group introduces flexibility but reduces steric bulk compared to the (3,5-dimethylphenoxy)methyl substituent. This may result in differences in membrane permeability or target engagement .

Comparative Data Table

Research Implications

- The target compound’s structural uniqueness lies in its combination of naphthalene and dimethylphenoxy groups, which may optimize both lipophilicity and aromatic interactions.

- Comparative data suggest that substituent modifications significantly alter physicochemical and biological profiles. For example, replacing amino groups (as in 8m/8o) with naphthalene could shift activity toward targets requiring hydrophobic interactions.

- Further studies are needed to evaluate its synthetic accessibility, stability, and empirical bioactivity, particularly in the context of HIV-1 inhibition or other therapeutic areas.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

Methodological Answer: The synthesis involves multi-step strategies, including:

- Williamson ether synthesis for introducing the (3,5-dimethylphenoxy)methyl group (e.g., using alkali-metal salts and alkyl halides) .

- Buchwald-Hartwig amination or reductive amination for constructing the dihydroisoquinoline core.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Intermediate characterization using TLC and FT-IR to monitor reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (1H, 13C, DEPT-135) for structural confirmation, with chemical shifts for methoxy groups typically at δ 3.7–3.9 ppm and aromatic protons at δ 6.5–7.8 ppm .

- GC-MS with a ZB-5 capillary column (30 m × 0.25 mm, helium carrier gas) to determine retention indices and fragmentation patterns .

- HPLC-PDA (C18 column, acetonitrile/water mobile phase) for purity assessment .

Q. How to optimize reaction conditions to improve yield?

Methodological Answer:

- Use catalytic systems like Pd(OAc)₂/XPhos for coupling reactions, optimizing solvent polarity (e.g., DMF vs. THF) .

- Control temperature (e.g., 80°C for cyclization steps) and reaction time (10–24 hr) via kinetic monitoring .

- Employ microwave-assisted synthesis to reduce side reactions in sterically hindered intermediates .

Q. What safety protocols are essential when handling intermediates?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) for volatile intermediates (e.g., naphthalene derivatives).

- Store light-sensitive compounds in amber vials at –20°C .

- Neutralize acidic/basic waste before disposal, referencing SDS guidelines for similar ethanone derivatives .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G* level) to simulate NMR spectra and compare with experimental data .

- Use isotopic labeling (e.g., deuterated solvents) to assign overlapping proton signals in crowded regions (e.g., δ 6.5–7.5 ppm) .

- Validate GC retention indices against NIST database entries for structurally related ethanones .

Q. What strategies are used to study structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Synthesize analogs with modular substitutions (e.g., varying methoxy groups or naphthyl substituents) .

- Assess bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic parameters (Hammett constants, logP) .

- Conduct docking studies (AutoDock Vina) to predict binding modes with target proteins .

Q. How does stereochemistry at the dihydroisoquinoline core affect biological activity?

Methodological Answer:

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

Q. How to analyze metabolic pathways using in vitro models?

Methodological Answer:

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.